1-(2H-1,2,3-triazol-2-yl)cyclopropane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2H-1,2,3-Triazol-2-yl)cyclopropane-1-carbaldehyde is a compound that features a triazole ring attached to a cyclopropane moiety with an aldehyde functional group. Triazoles are a class of heterocyclic compounds containing three nitrogen atoms in a five-membered ring. These compounds are known for their stability and diverse biological activities, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
The synthesis of 1-(2H-1,2,3-triazol-2-yl)cyclopropane-1-carbaldehyde typically involves the use of “click” chemistry, a powerful and efficient method for constructing triazole rings. One common approach is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method involves the reaction of an azide with a terminal alkyne in the presence of a copper catalyst to form the triazole ring . The cyclopropane moiety can be introduced through various synthetic routes, such as cyclopropanation reactions using diazo compounds and transition metal catalysts .
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability .
Chemical Reactions Analysis
1-(2H-1,2,3-Triazol-2-yl)cyclopropane-1-carbaldehyde can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include mild to strong oxidizing and reducing agents, as well as various catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(2H-1,2,3-triazol-2-yl)cyclopropane-1-carbaldehyde has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2H-1,2,3-triazol-2-yl)cyclopropane-1-carbaldehyde depends on its specific application. In biological systems, the triazole ring can interact with various molecular targets, such as enzymes and receptors, through hydrogen bonding and other interactions . These interactions can inhibit the activity of enzymes or modulate receptor function, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
1-(2H-1,2,3-triazol-2-yl)cyclopropane-1-carbaldehyde can be compared with other triazole-containing compounds, such as:
1H-1,2,3-Triazole: A simpler triazole compound without the cyclopropane and aldehyde groups.
1-(2H-1,2,3-Triazol-2-yl)ethanol: A triazole compound with an ethanol moiety instead of a cyclopropane and aldehyde.
1-(2H-1,2,3-Triazol-2-yl)benzene: A triazole compound with a benzene ring instead of a cyclopropane and aldehyde.
The uniqueness of this compound lies in its combination of the triazole ring, cyclopropane moiety, and aldehyde functional group, which can impart distinct chemical and biological properties .
Properties
Molecular Formula |
C6H7N3O |
---|---|
Molecular Weight |
137.14 g/mol |
IUPAC Name |
1-(triazol-2-yl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C6H7N3O/c10-5-6(1-2-6)9-7-3-4-8-9/h3-5H,1-2H2 |
InChI Key |
ORQZNZBEOLVWAW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C=O)N2N=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.